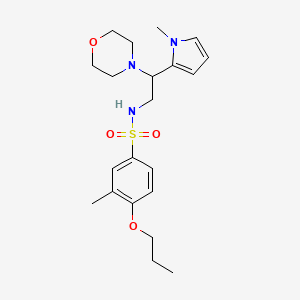

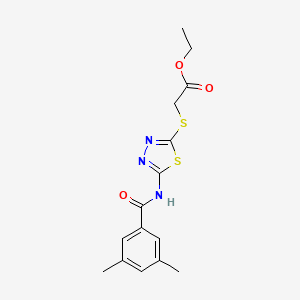

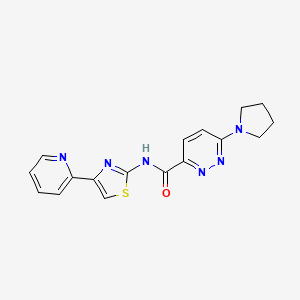

![molecular formula C7H4LiN3O2 B2526832 Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2138523-42-7](/img/structure/B2526832.png)

Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The research on lithium-based compounds has led to the discovery of various lithium salts with unique properties and applications. Among these, the lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate is a compound that has been studied for its potential in creating liquid crystals and conducting lithium ions. The studies have explored the structural characteristics and the behavior of these compounds under different conditions, which is crucial for their application in fields such as material science and electrochemistry .

Synthesis Analysis

The synthesis of lithium-containing compounds involves the combination of lithium salts with zwitterionic molecules. In one study, mixtures of lithium salts with the zwitterion of [N-C10,N'-CO2-Im] were prepared, resulting in lithium-containing liquid crystals at or near room temperature. The synthesis process is critical as it affects the mesophase range and the ionic conductivity of the resulting compound. The study demonstrates that the lithium ion conductivities increase with temperature within the mesophase but decrease beyond the clearing temperature .

Molecular Structure Analysis

The molecular structure of lithium-based compounds is complex and varies depending on the coordination of the lithium ions. For instance, in the poly[aqua-diaqua(μ2-pyrazine-2,3-dicarboxylato)dilithium(I)], there are two independent Li+ cations with different coordination geometries. One Li+ cation exhibits a distorted tetrahedral geometry, while the other shows a distorted trigonal-bipyramidal geometry. These geometries are determined by the coordination with oxygen atoms from water molecules and carboxylate groups from the pyrazine-2,3-dicarboxylate ligand. The crystal structure is further stabilized by hydrogen-bonding interactions involving water molecules and carboxylate oxygen atoms .

Chemical Reactions Analysis

The studies have not explicitly detailed specific chemical reactions involving this compound. However, the formation of lithium-containing liquid crystals suggests that the lithium ions react with the zwitterionic molecules to form a stable mesophase. This mesophase is sensitive to temperature changes, which affects the ionic conductivity and the overall stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium-based compounds are influenced by their molecular structure and the nature of their constituents. The compounds exhibit a wide range of smectic A (SmA) mesophase, which is a type of liquid crystalline phase. The mesophase range and the ionic conductivity are important properties that determine the potential applications of these compounds. The ionic conductivity, in particular, is a key factor for their use in electrochemical applications. The studies show that the ionic conductivity is temperature-dependent, increasing within the mesophase and decreasing after the clearing temperature . The crystal structures, as revealed by X-ray diffraction, provide insights into the hydrogen bonding interactions that contribute to the stability and properties of these compounds .

科学的研究の応用

Organic Synthesis and Reactivity

- The metalation of imidazo[1,2-a]pyrazine heterocycles with n-BuLi and lithium 2,2,6,6-tetramethylpiperidine (LTMP) and subsequent electrophilic quenching demonstrates the reactivity of bromine atoms at different positions on the imidazo[1,2-a]pyrazine heterocycle, indicating a potential pathway for functionalization of this compound (Vitse et al., 1998).

- A diversity-oriented approach to synthesize enantiomerically pure densely substituted pyrazoles involves the lithium enolate derived from (S)-mandelic acid, showcasing the utility of lithium-based reagents in the synthesis of complex heterocyclic compounds (Blay et al., 2006).

Material Science and Electrochemistry

- Carboxylic acid functionalized imidazolium salts and their interaction with lithium salts form lithium-containing liquid crystals, indicating the potential for lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate in material science applications, particularly in the design of new liquid crystal materials with enhanced conductivity properties (Lin et al., 2011).

- Ionic covalent organic frameworks (ICOFs) containing imidazolate groups demonstrate outstanding lithium ion conductivity, suggesting the application of this compound in solid electrolytes for lithium batteries, due to the weak Li-ion-imidazolate binding interactions and well-defined porous structures (Hu et al., 2019).

Novel Synthesis and Chemical Interactions

- The synthesis of new polyfunctionalized thiadiazaacenaphthylenes from imidazo[1,2-a]pyridines, treated with ethyl thioglycolate and lithium hydroxide, highlights the versatility of lithium(1+) ion in facilitating novel ring closure reactions and the synthesis of multifunctional cyclazines (Teulade et al., 2002).

将来の方向性

Imidazo[1,2-a]pyrazine derivatives have a broad biological activity spectrum, making the synthesis of new condensed heterocycles based on them an important task . Future developments may focus on the search for new approaches to their synthesis, broadening the range of available methods, and reagents for their chemical modification .

作用機序

Target of Action

Imidazo[1,2-a]pyrazine derivatives are known to interact with various biological targets, contributing to their multifarious biological activity .

Mode of Action

Imidazo[1,2-a]pyrazine derivatives are known to undergo various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the direct functionalization of the imidazo[1,2-a]pyrazine scaffold, which may influence its interaction with biological targets .

Biochemical Pathways

Imidazo[1,2-a]pyrazine derivatives have been associated with the pi3k-akt-mtor signaling pathway, a frequently activated signal transduction pathway in human malignancies .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may exhibit good bioavailability .

Result of Action

Imidazo[1,2-a]pyrazine derivatives have been associated with potent anticancer activity, particularly against kras g12c-mutated nci-h358 cells .

Action Environment

The functionalization of imidazo[1,2-a]pyrazine derivatives can be influenced by various factors, including the presence of transition metals and the use of photocatalysis .

特性

IUPAC Name |

lithium;imidazo[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.Li/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;/h1-4H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAAAPGEMKDQJL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C=C(N=C2C=N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2138523-42-7 |

Source

|

| Record name | lithium(1+) imidazo[1,2-a]pyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

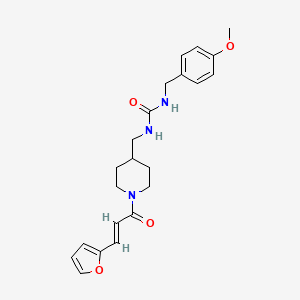

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)

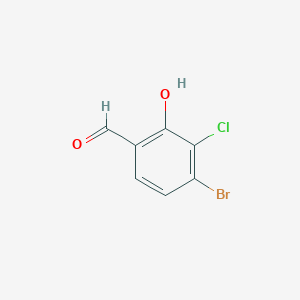

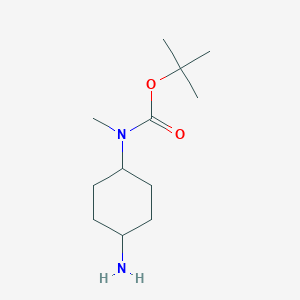

![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)

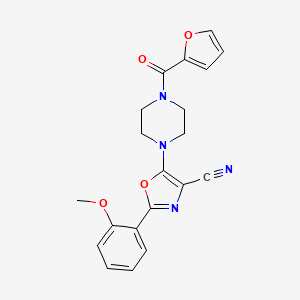

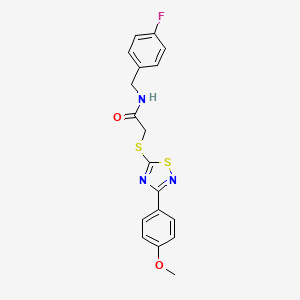

![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)

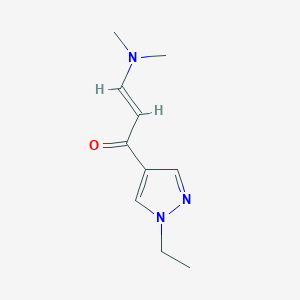

![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)